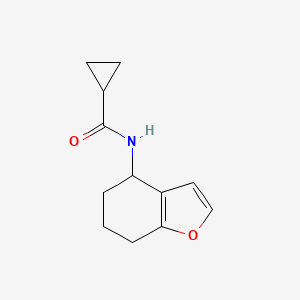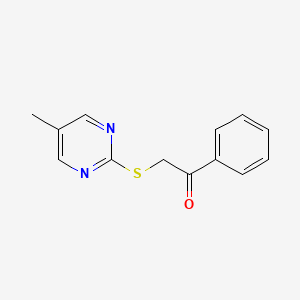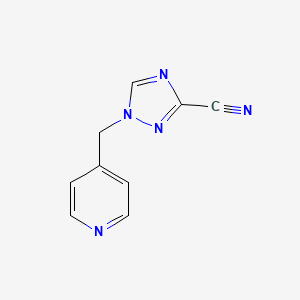![molecular formula C13H18N2O4 B7574750 Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate](/img/structure/B7574750.png)
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate, also known as Methyl MNEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Methyl MNEP is a synthetic compound that belongs to the class of N-substituted piperazines and has a molecular weight of 310.35 g/mol.
Mécanisme D'action
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of dopamine receptor that is predominantly expressed in the mesolimbic pathway of the brain. By blocking the activity of the dopamine D3 receptor, Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP modulates the release of dopamine in the brain, which can have significant effects on behavior, mood, and cognition.
Biochemical and Physiological Effects:
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP has been shown to have significant effects on the biochemical and physiological processes in the brain. It has been found to modulate the release of dopamine in the mesolimbic pathway, which can have significant effects on the reward system and motivation. Additionally, Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP has been found to have anxiolytic and antidepressant effects, which make it a potential therapeutic agent for the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP in lab experiments is its potent and selective antagonism towards the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor subtype in various physiological and pathological processes. Additionally, Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP has been found to have good bioavailability and pharmacokinetic properties, which make it a potential candidate for the development of therapeutic agents.
However, there are also some limitations associated with the use of Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP in lab experiments. One of the main limitations is its potential toxicity, which can have adverse effects on the experimental subjects. Additionally, Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP is a synthetic compound, which can limit its use in certain research fields that require natural compounds.
Orientations Futures
There are several future directions that can be explored in the research of Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists that can have improved therapeutic efficacy and fewer side effects. Additionally, the role of the dopamine D3 receptor in various neurological and psychiatric disorders can be further explored using Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP as a tool. Finally, the potential applications of Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP in other research fields, such as cancer biology and immunology, can be explored.
Méthodes De Synthèse
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP is synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzaldehyde with ethyl 2-aminopropanoate to form an intermediate product. This intermediate product is then treated with methyl iodide to yield the final product, Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP.
Applications De Recherche Scientifique
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate MNEP has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit potent and selective antagonism towards the dopamine D3 receptor, which makes it a potential therapeutic agent for the treatment of various neurological and psychiatric disorders, such as addiction, schizophrenia, and Parkinson's disease.
Propriétés
IUPAC Name |
methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-8-5-6-11(7-12(8)15(17)18)9(2)14-10(3)13(16)19-4/h5-7,9-10,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKKUJDCEWPRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(C)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)




![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)





![3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid](/img/structure/B7574766.png)
